molecular formula C18H18INO3 B14016593 Agn-PC-0NI9I1 CAS No. 57422-05-6

Agn-PC-0NI9I1

Cat. No.: B14016593
CAS No.: 57422-05-6
M. Wt: 423.2 g/mol
InChI Key: YVQVDWMAWCTQCS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Agn-PC-0NI9I1 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with a reducing agent in the presence of a stabilizing agent . Another method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a stabilizing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.

Chemical Reactions Analysis

Agn-PC-0NI9I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form silver oxide, a process that is often catalyzed by the presence of a single atom alloy cluster . Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Agn-PC-0NI9I1 involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of cell death in cancer cells . The specific pathways involved depend on the particular application and the conditions under which the compound is used.

Properties

CAS No.

57422-05-6

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

6-methoxy-7-(4-methoxyphenoxy)-2-methylisoquinolin-2-ium;iodide

InChI

InChI=1S/C18H18NO3.HI/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

YVQVDWMAWCTQCS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C=C1)OC)OC3=CC=C(C=C3)OC.[I-]

Origin of Product

United States

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